N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a 2-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and efficient catalysts ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand the interaction of small molecules with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the pyridine ring.
N-[(2-chlorophenyl)methyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
Uniqueness
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxamide group on the pyridine ring plays a crucial role in determining the compound’s interaction with molecular targets and its overall properties .
Properties
Molecular Formula |
C13H11ClN2O |
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Molecular Weight |
246.69 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-2-1-5-10(11)9-16-13(17)12-7-3-4-8-15-12/h1-8H,9H2,(H,16,17) |
InChI Key |
WGTGGBQAQBELJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=N2)Cl |
Origin of Product |
United States |
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